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PF-06726304 Technical Support Center: Troubleshooting Solubility

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Compound of Interest		
Compound Name:	PF-06726304	
Cat. No.:	B15584835	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with **PF-06726304**, a potent and selective EZH2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended solvents for dissolving PF-06726304?

A1: **PF-06726304** is readily soluble in common organic solvents. For initial stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol are recommended.[1] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can negatively impact the solubility of the compound.[2][3]

Q2: I am observing precipitation of **PF-06726304** when diluting my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?

A2: This is a common issue known as "solvent-shifting" where the compound is soluble in the initial organic solvent but precipitates when introduced to an aqueous environment. Here are some troubleshooting steps:

 Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is kept low, typically ≤0.5%, to maintain compound solubility without affecting cell viability.[3]



- Gentle Mixing: Add the DMSO stock solution to the aqueous buffer slowly while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
- Sonication/Heating: If precipitation persists, gentle warming of the solution or brief sonication can help redissolve the compound.[2] However, be cautious with temperature-sensitive assays.
- Use of Pluronic F-68: For cell-based assays, incorporating a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in the final assay medium can help maintain the solubility of hydrophobic compounds.

Q3: My **PF-06726304** appears to have come out of solution in my stock vial stored at -20°C. Is it still usable?

A3: Yes, the compound is likely still usable. It is common for compounds to precipitate out of concentrated stock solutions upon freezing. To redissolve the compound, bring the vial to room temperature and vortex thoroughly. Gentle warming in a water bath (e.g., 37°C) can also be used to ensure the compound is fully back in solution before use. Always visually inspect the solution to ensure no particulates are present before making dilutions.

Q4: I need to prepare **PF-06726304** for in vivo animal studies. What formulation should I use?

A4: Direct injection of a DMSO stock solution is not recommended for in vivo studies due to potential toxicity. **PF-06726304** has poor aqueous solubility, necessitating a formulation with cosolvents or other excipients. Several formulations have been successfully used to administer **PF-06726304** in vivo.[2] The choice of formulation may depend on the route of administration and the required dose. Below are some established protocols.

Solubility Data

The following tables summarize the solubility of **PF-06726304** in various solvents and formulation vehicles.

Table 1: Solubility in Standard Solvents



Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Reference
DMSO	≥ 100	≥ 50.64	[1]
Ethanol	100	50.64	[1]
Water	Insoluble	Insoluble	[3]

Note: The acetate salt of **PF-06726304** has a molecular weight of 506.38 g/mol [1], while the free base has a molecular weight of 446.33 g/mol [2][3]. Calculations should be adjusted accordingly.

Table 2: Formulations for In Vivo Use

Formulation Components	Achieved Solubility	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 1 mg/mL (2.24 mM)	[2]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 1 mg/mL (2.24 mM)	[2]
10% DMSO, 90% Corn Oil	≥ 1 mg/mL (2.24 mM)	[2]
CMC-Na	Homogeneous suspension at ≥ 5 mg/mL	[3]

Experimental Protocols & Workflows Protocol 1: Co-Solvent Formulation for In Vivo Administration

This protocol utilizes a co-solvent system to achieve a clear solution of **PF-06726304** suitable for parenteral administration.

Materials:

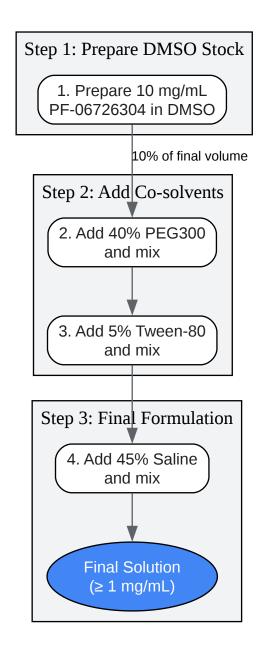


- PF-06726304
- DMSO (anhydrous)
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **PF-06726304** in DMSO (e.g., 10 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add PEG300 to the tube and mix thoroughly until the solution is clear.
- Add Tween-80 and mix until the solution is homogeneous.
- Finally, add the saline to the desired final volume and mix well.





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Caption: Workflow for preparing a co-solvent-based in vivo formulation of **PF-06726304**.

Protocol 2: Cyclodextrin-Based Formulation for In Vivo Administration

This protocol uses a cyclodextrin to enhance the aqueous solubility of **PF-06726304**.

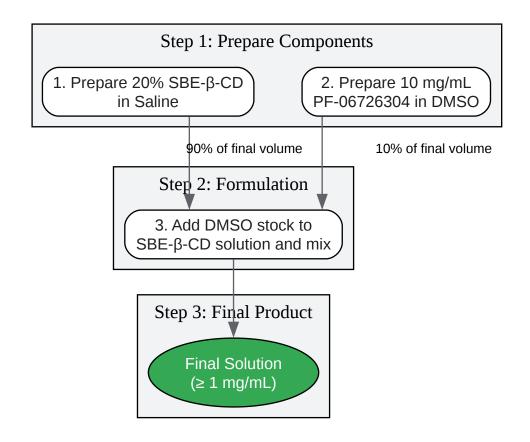
Materials:



- PF-06726304
- DMSO (anhydrous)
- SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
- Saline (0.9% NaCl)

Procedure:

- Prepare a 20% (w/v) solution of SBE-β-CD in saline.
- Prepare a stock solution of **PF-06726304** in DMSO (e.g., 10 mg/mL).
- In a sterile tube, add the required volume of the 20% SBE-β-CD in saline solution.
- Add the DMSO stock solution to the SBE-β-CD solution and mix thoroughly until a clear solution is obtained.





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Caption: Workflow for preparing a cyclodextrin-based in vivo formulation of **PF-06726304**.

PF-06726304 Signaling Pathway

PF-06726304 is an inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase.[1][2][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3). [5] This epigenetic modification leads to transcriptional repression of target genes, many of which are tumor suppressors. By inhibiting EZH2, PF-06726304 prevents H3K27 trimethylation, leading to the reactivation of tumor suppressor gene expression and subsequent inhibition of cancer cell proliferation.[5]



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